methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate and its derivatives are synthesized and characterized to explore their potential applications in various scientific research areas. Mishra et al. (2019) synthesized a series of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterizing them through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These compounds showed good antimicrobial activity against bacterial strains causing infections in different parts of the human body (Mishra et al., 2019).
Antimicrobial Activity
Compounds with benzothiazole cores, including those similar to Methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate, have been reported to possess significant antimicrobial properties. Badne et al. (2011) explored the synthesis and biological activity of 2-substituted derivatives of benzothiazole-based compounds, demonstrating their potential as antimicrobial agents (Badne et al., 2011).
Catalytic Applications
N-heterocyclic carbenes, which can be structurally related to benzothiazole derivatives, have been used as catalysts in transesterification and acylation reactions. Grasa et al. (2003) highlighted the efficiency of these carbenes in mediating acylation of alcohols with enol acetates, showcasing their potential in synthetic organic chemistry (Grasa et al., 2003).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion in acidic environments, demonstrating high inhibition efficiencies and suggesting their application in protecting metal surfaces (Hu et al., 2016).
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-5-10-23-15-8-6-14(20(25)28-4)12-18(15)29-21(23)22-19(24)13-7-9-16(26-2)17(11-13)27-3/h1,6-9,11-12H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVNBVYWYEDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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